

What is 2-isopropyl-1H-benzo[d]imidazole?

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Compound of Interest

Compound Name: 2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B1361389

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An In-Depth Technical Guide to **2-isopropyl-1H-benzo[d]imidazole**: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This guide focuses on a specific derivative, **2-isopropyl-1H-benzo[d]imidazole**, a molecule that serves both as a crucial synthetic intermediate and as a core pharmacophore in the development of novel therapeutics. Its unique structural and electronic properties, conferred by the fusion of a benzene and imidazole ring, make it a versatile building block for designing potent bioactive agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and diverse biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.^{[1][2]} The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2-isopropyl substitution, in particular, has been shown to be optimal for specific biological activities, such as the inhibition of the *Pseudomonas aeruginosa* quorum sensing receptor PqsR, highlighting the importance of steric and lipophilic factors at this position.^[3] This guide will delve into the

fundamental chemistry and biology of **2-isopropyl-1H-benzo[d]imidazole**, providing the technical foundation necessary for its application in modern drug discovery programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-isopropyl-1H-benzo[d]imidazole** are summarized below. Understanding these characteristics is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of 2-isopropyl-1H-benzo[d]imidazole

Property	Value	Source
CAS Number	5851-43-4	[4][5][6]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[5]
Molecular Weight	160.22 g/mol	[5]
Physical Form	Solid	[6]
Purity	Typically ≥97%	[5][6]
Storage	Sealed in dry, 2-8°C	[6]
InChI Key	RITUGMAIQCZEOG-UHFFFAOYSA-N	[5][6]

Spectroscopic Characterization

While extensive published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its spectroscopic characteristics based on closely related benzimidazole derivatives.[7][8] These predictions are crucial for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 2-isopropyl-1H-benzo[d]imidazole

Technique	Characteristic Peaks / Shifts	Assignment
^1H NMR	~12.1 (s, 1H), ~7.5 (m, 2H), ~7.2 (m, 2H), ~3.2 (sept, 1H), ~1.4 (d, 6H)	Imidazole N-H, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H ₃
^{13}C NMR	~159, ~140, ~122, ~115, ~27, ~22	C2 (imidazole), Aromatic Quaternary C, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H ₃
IR (cm ⁻¹)	~3300-3000 (broad), ~3050, ~2970, ~1620, ~1590	N-H stretching, Aromatic C-H stretching, Aliphatic C-H stretching, C=N stretching, C=C stretching
Mass Spec (ESI)	m/z = 161.107 [M+H] ⁺	Molecular Ion Peak

Note: Predicted values are based on data from similar benzimidazole structures and may vary based on solvent and experimental conditions.[\[7\]](#)[\[9\]](#)

Experimental Protocol: Spectroscopic Analysis

This protocol describes a standardized methodology for obtaining the spectroscopic data for a solid organic compound like **2-isopropyl-1H-benzo[d]imidazole**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Rationale:** NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
- **Sample Preparation:** Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[\[7\]](#) DMSO-d₆ is often preferred as it can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.
- **Instrumentation:** Record ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.[\[7\]](#)
- **Data Acquisition:**

- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Rationale: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded first for subtraction.
[\[7\]](#)

3. Mass Spectrometry (MS):

- Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) and using an electrospray ionization (ESI) source.[\[7\]](#)
- Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

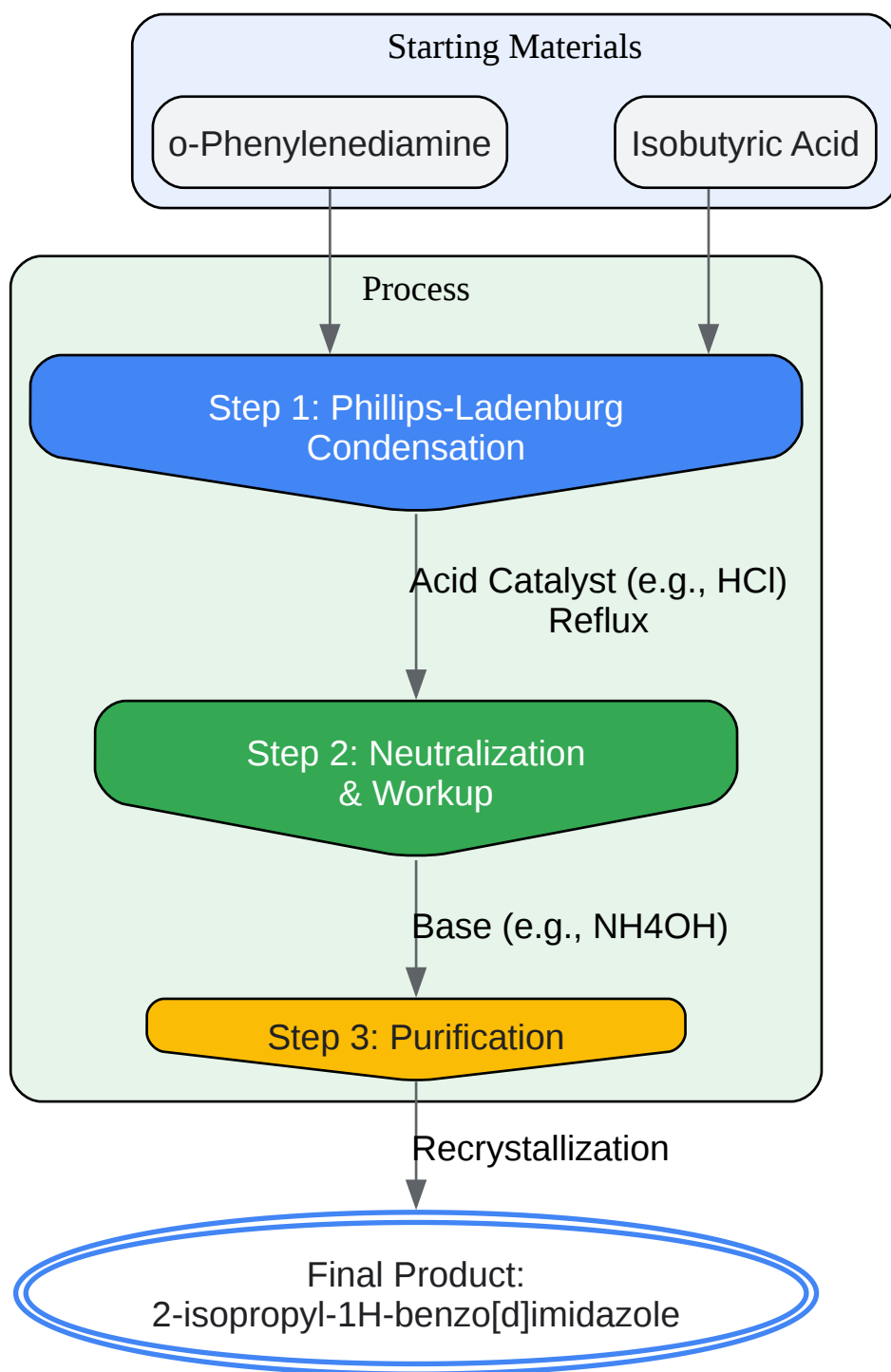
Synthesis and Purification

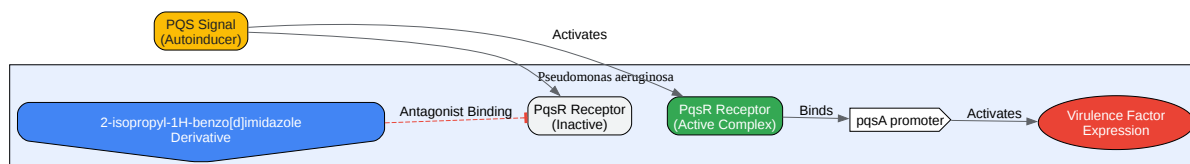
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This classic reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[\[10\]](#)

Reaction Scheme: Phillips-Ladenburg Synthesis

The synthesis proceeds by reacting o-phenylenediamine with isobutyric acid, typically in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and dehydrating agent.

DOT Diagram: Synthesis Workflow





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